

Application Notes & Protocols: N-Me-L-norleucine in Prodrug Development Strategies

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Compound of Interest

Compound Name: *N-Me-L-norleucine HCl*

CAS No.: 1899809-63-2

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Abstract

The development of effective therapeutic agents is frequently hampered by poor pharmacokinetic properties, such as low metabolic stability and inadequate membrane permeability.[1][2] Prodrug strategies, which involve the transient chemical modification of a drug, offer a powerful approach to overcoming these barriers.[3][4] This guide provides a detailed examination of N-Me-L-norleucine, a non-proteinogenic α -amino acid, as a strategic building block in modern prodrug design. We explore the causal relationship between its unique physicochemical properties and its ability to confer enhanced enzymatic resistance and lipophilicity. This document furnishes researchers, scientists, and drug development professionals with the foundational rationale, field-proven insights, and detailed experimental protocols required to leverage N-Me-L-norleucine for creating more stable and bioavailable therapeutics.

Introduction: The Strategic Imperative for Advanced Prodrug Moieties

The journey of a drug from administration to its target is fraught with enzymatic and physiological barriers that can drastically reduce its efficacy. Peptides and peptidomimetic drugs, in particular, are susceptible to rapid degradation by proteases in the plasma and gastrointestinal tract.[1][2] A successful prodrug must remain intact and stable in circulation, traverse biological membranes to reach its site of action, and then undergo predictable conversion—either chemically or enzymatically—to release the active parent drug.[3]

The incorporation of N-methylated amino acids is a highly effective strategy to improve the pharmacokinetic profile of peptide-based molecules, inspired by the excellent stability and bioavailability of natural N-methylated peptides like cyclosporine.[1][2][5][6] N-Me-L-norleucine, an isomer of the more common N-methyl-leucine, offers a unique combination of lipophilicity and steric bulk, making it an invaluable tool for medicinal chemists. Its integration into a promoiety can fundamentally alter a drug candidate's properties, transforming a compound with poor potential into a viable therapeutic.

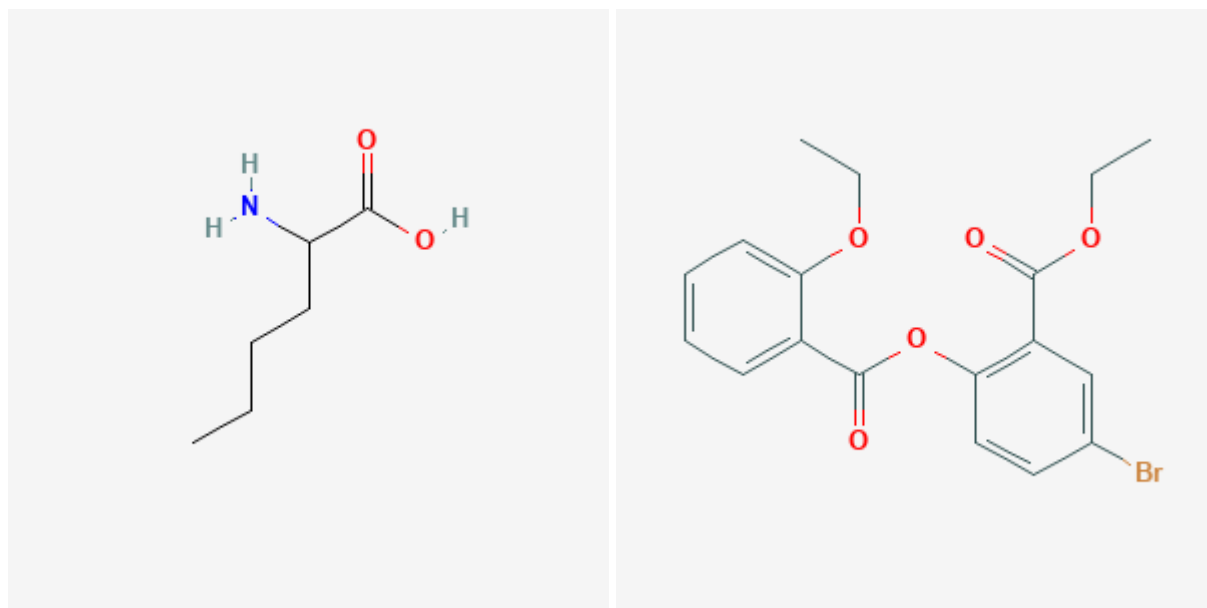
This guide details the strategic application of N-Me-L-norleucine, explaining how its structure directly contributes to overcoming key drug development challenges.

Physicochemical Properties and Structural Rationale

The strategic value of N-Me-L-norleucine originates from the introduction of a methyl group on the alpha-amino nitrogen of L-norleucine. This seemingly minor modification has profound stereoelectronic consequences.

- **Steric Shielding:** The N-methyl group provides steric hindrance that physically blocks the approach of proteases, significantly reducing the susceptibility of the adjacent peptide bond to enzymatic cleavage.[5][6][7][8][9]
- **Elimination of Hydrogen Bond Donor:** The replacement of the N-H proton with an N-CH₃ group removes the hydrogen-bond-donating capability of the amide nitrogen. This reduces the potential for intermolecular hydrogen bonding with water, thereby increasing the molecule's overall lipophilicity.[5][6][8]
- **Conformational Rigidity:** N-methylation can influence the conformational flexibility of the peptide backbone, which may fine-tune receptor binding affinity or promote a more stable

solution-state conformation.[8][9]



Property	L-Norleucine	N-Me-L-norleucine	Causality of Change
Molecular Formula	C ₆ H ₁₃ NO ₂ [10]	C ₇ H ₁₅ NO ₂ [7]	Addition of a methyl (CH ₂) group.
Molecular Weight	131.17 g/mol [10]	145.20 g/mol [7]	Increased mass from the added methyl group.
Hydrogen Bond Donor	1 (Amide N-H)	0	N-H proton is replaced by an N-CH ₃ group.
Lipophilicity (LogP)	Higher (More Hydrophilic)	Lower (More Lipophilic)	Loss of H-bond donor capacity and addition of a hydrocarbon group increases affinity for non-polar environments.[5][6][8]
Enzymatic Stability	Susceptible to Proteolysis	Highly Resistant	Steric hindrance from the N-methyl group shields the peptide bond from enzymatic attack.[9][11]

Table 1: Comparative properties and the rationale behind them.

Core Applications in Prodrug Strategy

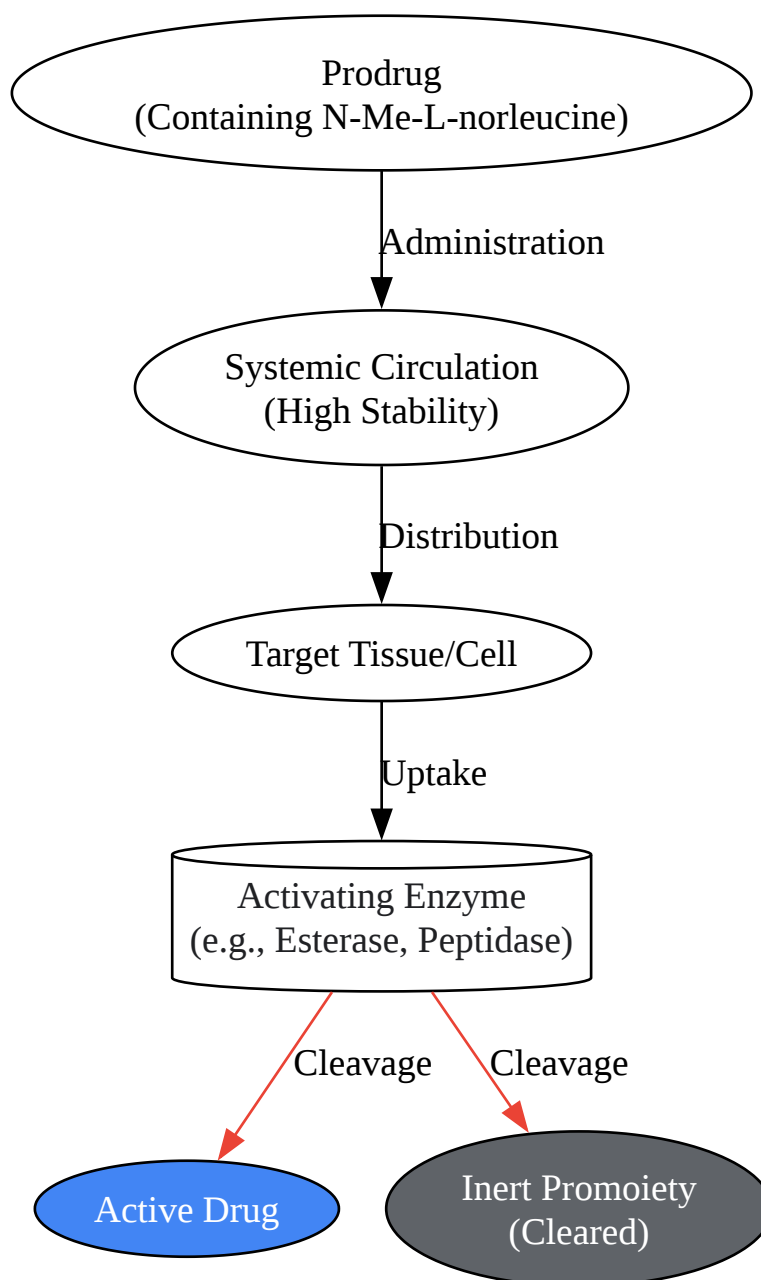
The incorporation of N-Me-L-norleucine is not merely an incremental improvement but a strategic intervention to solve critical drug development problems.

Application 1: Enhancing Metabolic Stability and Half-Life

Peptide-based prodrugs are often rapidly cleared from circulation by peptidases. By placing N-Me-L-norleucine at or near a known cleavage site within the promoiety, developers can create a prodrug that is highly resistant to degradation.^{[11][12]} This ensures the prodrug remains intact for a longer duration, maximizing its opportunity to reach the target tissue before the active drug is released. This strategy is particularly vital for drugs requiring sustained exposure.

Application 2: Improving Oral Bioavailability

Poor oral bioavailability is a major hurdle for many drugs, limiting their administration to injections.^[2] By increasing the lipophilicity of a prodrug, N-Me-L-norleucine can significantly enhance its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.^{[9][13]} This can shift the primary route of administration from intravenous to oral, which is a significant advantage for patient compliance and quality of life.



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Experimental Protocols and Methodologies

The following protocols provide a framework for the synthesis and evaluation of N-Me-L-norleucine-containing prodrugs. These methods are designed as self-validating systems to confirm the therapeutic hypothesis.

Protocol 1: Solid-Phase Synthesis of a Peptide-Based Promoiety with N-Me-L-norleucine

This protocol describes the synthesis of a short peptide sequence intended for use as a promoiety, incorporating Fmoc-N-Me-L-norleucine.

Objective: To synthesize a peptide where N-Me-L-norleucine provides metabolic stability.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-N-Me-L-norleucine[14]
- Other required Fmoc-protected amino acids
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
- Deprotection Solution: 20% Piperidine in DMF
- Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water

Methodology:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (5 min, then 15 min).
 - Wash the resin thoroughly with DMF (3x) and DCM (3x).

- Couple the first Fmoc-protected amino acid (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
- Incorporation of Fmoc-N-Me-L-norleucine:
 - Repeat the deprotection and washing steps as described above.
 - Dissolve Fmoc-N-Me-L-norleucine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 5 minutes.
 - Add the activated mixture to the resin and allow to react for 4-6 hours. Causality Note: The sterically hindered secondary amine of N-Me-L-norleucine requires longer coupling times and potent activators like HATU to achieve high coupling efficiency.[\[1\]](#)
- Coupling to the N-Methylated Residue:
 - Deprotect the Fmoc group from N-Me-L-norleucine.
 - Couple the next amino acid using the same HATU/DIPEA conditions, but perform a "double coupling": react for 2 hours, wash, and then repeat the coupling with a fresh reagent mixture for another 2 hours. Trustworthiness Note: Coupling onto an N-methylated residue is notoriously difficult. A double coupling ensures the reaction goes to completion, which can be verified with a Kaiser test (which will be negative for the secondary amine).
- Chain Elongation & Cleavage:
 - Continue adding amino acids as required.
 - After the final deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
 - Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
- Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm mass by LC-MS.

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Protocol 2: In Vitro Metabolic Stability Assessment in Plasma

Objective: To quantify the stabilizing effect of N-Me-L-norleucine by comparing the degradation rate of a prodrug containing it versus a non-methylated analogue.

Materials:

- Test Prodrug (with N-Me-L-norleucine) and Control Prodrug (with L-norleucine)
- Pooled human plasma (or other species of interest), pre-warmed to 37°C
- Acetonitrile with 1% formic acid (Quenching/Precipitation Solution)
- LC-MS/MS system

Methodology:

- Preparation: Prepare stock solutions of the test and control prodrugs in DMSO (10 mM).
- Incubation:
 - In a microcentrifuge tube, add 495 μ L of pre-warmed plasma.
 - Spike with 5 μ L of the 10 mM stock solution to achieve a final concentration of 100 μ M. Vortex gently.
 - Incubate the tubes in a water bath at 37°C.
- Time-Point Sampling:
 - At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 μ L aliquot of the plasma mixture.
 - Immediately add the aliquot to a new tube containing 150 μ L of ice-cold acetonitrile with 1% formic acid. This stops the enzymatic reaction and precipitates plasma proteins.

- Sample Processing:
 - Vortex the quenched samples vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to an HPLC vial for analysis.
- LC-MS/MS Analysis:
 - Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent prodrug molecule.
 - Analyze all samples.
- Data Analysis: Plot the percentage of remaining parent prodrug against time. Calculate the half-life ($t_{1/2}$) for both the test and control compounds.

Data Presentation and Expected Outcomes

The integration of N-Me-L-norleucine is expected to yield quantifiable improvements in key pharmacokinetic parameters.

Prodrug Candidate	Moiety	Plasma Half-Life ($t_{1/2}$, min)	Caco-2 Permeability (P_{app} , 10^{-6} cm/s)	Expected Outcome & Rationale
Control-Prodrug	-L-Ala-L-Nle-Gly-DRUG	~25	0.8	The non-methylated peptide bond is a substrate for plasma peptidases, leading to rapid degradation. Lower lipophilicity results in poor passive diffusion.
Test-Prodrug	-L-Ala-(N-Me)-L-Nle-Gly-DRUG	>240	4.5	The N-methyl group provides steric protection, dramatically increasing stability. ^[12] Increased lipophilicity enhances membrane permeability, predicting better oral absorption. ^{[8][11]}

Table 2: Representative data demonstrating the impact of N-Me-L-norleucine.

Interpretation of Results: The data presented in Table 2 illustrates the expected outcome. A significantly longer plasma half-life for the Test-Prodrug directly validates the hypothesis that N-

methylation at the norleucine residue provides robust protection against enzymatic degradation.[9] Furthermore, the marked increase in the apparent permeability (Papp) value suggests that the enhanced lipophilicity translates to more efficient transport across intestinal cell monolayers, a strong indicator of improved oral bioavailability.

Conclusion

N-Me-L-norleucine is a powerful and versatile building block for the rational design of prodrugs. Its ability to simultaneously enhance metabolic stability and improve membrane permeability addresses two of the most significant challenges in modern drug development.[5][6][8][9][11][13] By providing steric protection against enzymatic degradation and increasing molecular lipophilicity, it enables the creation of more robust therapeutics with improved pharmacokinetic profiles. The protocols and strategic insights provided in this guide offer a clear path for researchers to harness the potential of N-Me-L-norleucine, ultimately facilitating the development of safer and more effective medicines.

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